molecular formula C16H14N2O3S2 B2672302 (E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 895438-80-9

(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2672302
CAS RN: 895438-80-9
M. Wt: 346.42
InChI Key: LWILDOWDRPLSBA-AATRIKPKSA-N
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Description

The compound is likely an organic molecule, given its structure. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acrylamide group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and an acrylamide group. The benzothiazole ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds. The acrylamide group contains a carbon-carbon double bond and a carbon-nitrogen single bond .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the acrylamide group. The benzothiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The acrylamide group could potentially participate in Michael addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity and stability. The acrylamide group might influence its polarity and reactivity .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve investigating its reactivity and interactions with other molecules .

properties

IUPAC Name

(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-12-8-11-14(9-13(12)21-2)23-16(17-11)18-15(19)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,17,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWILDOWDRPLSBA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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